2-Amino-5,6-diethylindane
CAS No.: 312753-70-1
Cat. No.: VC3736867
Molecular Formula: C13H19N
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 312753-70-1 |
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Molecular Formula | C13H19N |
Molecular Weight | 189.3 g/mol |
IUPAC Name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine |
Standard InChI | InChI=1S/C13H19N/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8,14H2,1-2H3 |
Standard InChI Key | KGVIJLMNQNSQHB-UHFFFAOYSA-N |
SMILES | CCC1=C(C=C2CC(CC2=C1)N)CC |
Canonical SMILES | CCC1=C(C=C2CC(CC2=C1)N)CC |
Introduction
2-Amino-5,6-diethylindane is an organic compound belonging to the indane family, which consists of a benzene ring fused to a cyclopentane ring. This compound is particularly notable for its amino group at the second position and ethyl groups at the fifth and sixth positions, making it a unique pharmacophore in medicinal chemistry .
Key Characteristics:
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Molecular Formula: C13H19N
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Molecular Weight: 189.30 g/mol
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CAS Number: 312753-70-1
Synthesis of 2-Amino-5,6-diethylindane
The synthesis of 2-Amino-5,6-diethylindane typically involves several key steps:
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Starting Material: The process begins with the preparation of 5,6-diethylindane.
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Nitration: The indane derivative undergoes nitration to introduce a nitro group at the second position.
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Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Applications in Medicinal Chemistry
2-Amino-5,6-diethylindane serves as a crucial intermediate in the synthesis of various drugs, particularly in the development of indacaterol, a long-acting beta-agonist used to treat chronic obstructive pulmonary disease (COPD).
Pharmacological Potential:
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COPD Treatment: Indacaterol, synthesized from 2-Amino-5,6-diethylindane, improves lung function and reduces exacerbations in COPD patients.
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Anticancer Research: Derivatives of this compound have shown cytotoxic activity against cancer cell lines, highlighting its potential in anticancer drug development.
Biological Activities
2-Amino-5,6-diethylindane exhibits a range of biological activities, primarily related to its interactions with various receptors and enzymes:
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Adrenergic Receptor Interaction: Compounds similar to 2-amino-5,6-diethylindane interact with adrenergic receptors, influencing neurotransmitter release and physiological responses.
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Nitric Oxide Synthase Inhibition: It has been identified as a potential inhibitor of nitric oxide synthase, which plays a crucial role in vascular tone regulation.
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Antimicrobial Properties: Recent studies suggest that 2-amino-5,6-diethylindane possesses antimicrobial properties, showing efficacy against various bacterial strains.
Comparison with Similar Compounds
Compound | Key Features | Biological Activity |
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2-Amino-5,6-diethylindane | Amino group at the second position, ethyl groups at the fifth and sixth positions | Interacts with adrenergic receptors, potential NOS inhibitor, antimicrobial properties |
2-Aminoindane | Lacks ethyl groups | Less hydrophobic, reduced potential for specific interactions |
5,6-Diethylindane | Lacks amino group | Reduced potential for hydrogen bonding and biological activity |
2-Amino-5-ethylindane | Only one ethyl group | Different steric and electronic properties |
Research Findings
Recent studies have demonstrated the compound's potential in various therapeutic areas:
Study | Findings |
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Study A (2023) | Reduced blood pressure in hypertensive animal models through β-adrenoceptor modulation |
Study B (2024) | Exhibited potent antimicrobial activity against Staphylococcus aureus |
Study C (2024) | Showed dose-dependent reduction in NO production in vitro as a nitric oxide synthase inhibitor |
These findings highlight the versatility and potential therapeutic applications of 2-Amino-5,6-diethylindane in medicinal chemistry.
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